molecular formula C18H24O6 B1226986 Dihydrotetrodecamycin CAS No. 166403-10-7

Dihydrotetrodecamycin

Cat. No.: B1226986
CAS No.: 166403-10-7
M. Wt: 336.4 g/mol
InChI Key: UMVGVJGZMKQXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrotetrodecamycin is an antibiotic compound isolated from the fermentation broth of the bacterium Streptomyces nashvillensis MJ885-mF8. It exhibits significant antimicrobial activity, particularly against Pasteurella piscicida species, with a minimum inhibitory concentration (MIC) of 50 mg/mL . This compound is part of the larger family of tetrodecamycin antibiotics, known for their potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrotetrodecamycin involves the fermentation of Streptomyces nashvillensis MJ885-mF8. The fermentation broth is subjected to various extraction and purification processes to isolate the compound. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized scientific literature .

Industrial Production Methods: Industrial production of this compound typically follows large-scale fermentation processes. The bacterium Streptomyces nashvillensis is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the broth undergoes filtration, solvent extraction, and chromatographic techniques to purify this compound .

Chemical Reactions Analysis

Types of Reactions: Dihydrotetrodecamycin can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can alter the ketone groups within the compound.

    Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols from ketones .

Scientific Research Applications

Antibacterial Activity

Mechanism of Action:
Dihydrotetrodecamycin exhibits its antibacterial effects primarily through covalent modification of target proteins, which disrupts essential cellular processes in bacteria. This mechanism is particularly valuable in combating antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Minimum Inhibitory Concentration (MIC):
The effectiveness of this compound is often measured using the Minimum Inhibitory Concentration (MIC) assay. Studies have demonstrated that this compound has low MIC values against various clinical isolates, indicating strong antibacterial activity. For instance, one study reported an MIC range from 1 µg/ml to 64 µg/ml against resistant strains, showcasing its potential as a therapeutic agent in clinical settings .

Case Studies

  • Clinical Efficacy Against Resistant Strains:
    A study conducted on the bioactivity of this compound revealed its effectiveness against multidrug-resistant pathogens. The compound was shown to inhibit the growth of MRSA and other resistant Gram-positive bacteria in vitro, suggesting its potential application in treating serious infections where conventional antibiotics fail .
  • Biosynthetic Pathway Exploration:
    Research into the biosynthetic gene clusters responsible for the production of this compound has provided insights into how similar compounds can be engineered or enhanced for better efficacy. Genetic manipulation techniques have been employed to explore variations in production levels and bioactivity, paving the way for synthetic biology applications in antibiotic development .

Comparative Data Table

Compound MIC (µg/ml) Target Bacteria Mechanism of Action
This compound1 - 64MRSA, VRECovalent modification of target proteins
13-Deoxytetrodecamycin2 - 32Gram-positive pathogensDisruption of cell wall synthesis
Tetrodecamycin4 - 128Various Gram-positive bacteriaInhibition of protein synthesis

Mechanism of Action

The mechanism of action of dihydrotetrodecamycin involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and ultimately leading to cell death. The molecular targets include ribosomal RNA and associated proteins, disrupting the normal function of the ribosome .

Comparison with Similar Compounds

Uniqueness: Dihydrotetrodecamycin stands out due to its specific activity against Pasteurella piscicida species and its relatively straightforward isolation from fermentation processes. Its unique structure and potent antibacterial properties make it a valuable compound for research and potential therapeutic applications .

Biological Activity

Dihydrotetrodecamycin (dhTDM) is a member of the tetrodecamycin family of antibiotics, which are produced by various Streptomyces species. This compound has garnered attention due to its antimicrobial properties, particularly against Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Classification

This compound is a derivative of tetrodecamycin and is characterized by its unique chemical structure, which includes a complex ring system typical of many natural antibiotics. The molecular formula for this compound is C18H22O5C_{18}H_{22}O_5 . Its structural similarities to other compounds in the tetrodecamycin family suggest potential overlapping mechanisms of action.

Efficacy Against Bacterial Strains

This compound exhibits varying levels of antibacterial activity:

  • Gram-positive bacteria : It shows weak activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported to be significantly higher than those for its more potent relatives like tetrodecamycin. For instance, while tetrodecamycin has MICs ranging from 6.25 to 12.5 µg/mL against MRSA, this compound shows weaker activity .

The precise mechanisms by which this compound exerts its antibacterial effects remain under investigation. However, it is believed that the antibiotic disrupts bacterial cell wall synthesis or function, similar to other antibiotics in its class. The biosynthetic gene cluster responsible for producing this compound has been identified and is linked to the production of other bioactive compounds .

Case Studies and Research Findings

  • Isolation and Characterization :
    • This compound was isolated from Streptomyces nashvillensis through fermentation processes. Purification involved several chromatography techniques, confirming its identity via spectroscopic methods .
  • Comparative Studies :
    • In comparative studies with related compounds, this compound was found to be less effective than tetrodecamycin against various strains of Gram-positive bacteria. This highlights the potential for further structural modifications to enhance its efficacy .
  • Genetic Manipulation :
    • Research involving genetic manipulation of the biosynthetic pathways in Streptomyces species has provided insights into enhancing the production of this compound and related compounds. Such studies indicate that manipulating specific genes can lead to increased yields and potentially more potent derivatives .

Summary Table of Biological Activity

Compound Source Target Pathogens MIC (µg/mL) Activity Level
This compoundStreptomyces nashvillensisMRSA, other Gram-positive bacteriaHigher than 12.5Weak
TetrodecamycinStreptomyces nashvillensisMRSA, Pseudomonas, others6.25 - 12.5Moderate to Strong

Properties

IUPAC Name

7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVGVJGZMKQXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937194
Record name 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166403-10-7
Record name Dihydrotetrodecamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydrotetrodecamycin
Dihydrotetrodecamycin
Dihydrotetrodecamycin
Dihydrotetrodecamycin
Dihydrotetrodecamycin
Dihydrotetrodecamycin
Customer
Q & A

Q1: What are the structural differences between tetrodecamycin and dihydrotetrodecamycin?

A1: this compound is a derivative of tetrodecamycin. The key difference lies in the presence of a double bond in tetrodecamycin which is reduced to a single bond in this compound. This structural change is confirmed through catalytic hydrogenation of tetrodecamycin, yielding this compound []. The relative stereochemistry of this compound has been elucidated using X-ray crystallography [].

Q2: Are there any insights into the biosynthesis of this compound?

A3: While the exact biosynthetic pathway of this compound hasn't been fully elucidated, research suggests it's likely produced as a derivative of tetrodecamycin within the producing organism, Streptomyces nashvillensis MJ885-mF8 [, ]. This is supported by the identification of the biosynthetic gene cluster responsible for tetrodecamycin production in related Streptomyces species, suggesting a shared biosynthetic pathway for these compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.